6-Methoxychroman-4-amine hydrochloride

Descripción general

Descripción

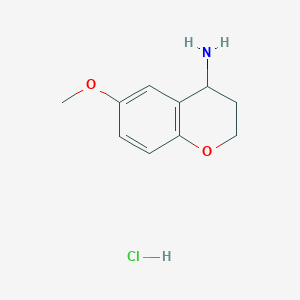

6-Methoxychroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 6th position and an amine group at the 4th position of the chroman ring system.

Métodos De Preparación

The synthesis of 6-Methoxychroman-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-Methoxy-4-chromanone as the starting material.

Reduction: The carbonyl group of 6-Methoxy-4-chromanone is reduced to form 6-Methoxychroman-4-ol.

Amination: The hydroxyl group is then converted to an amine group through an amination reaction, resulting in 6-Methoxychroman-4-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form this compound.

Análisis De Reacciones Químicas

Oxidation Reactions

6-Methoxychroman-4-amine hydrochloride undergoes oxidation primarily at the methoxy group (-OCH3), converting it to a hydroxyl group (-OH). This reaction is critical for functional group interconversion and generates 6-hydroxychroman-4-amine .

Key Details:

-

Reagents: Potassium permanganate (KMnO4) in acidic conditions or chromium trioxide (CrO3) under reflux.

-

Conditions: Elevated temperatures (60–100°C) with controlled pH to prevent over-oxidation.

-

Mechanism: The methoxy group is oxidized via a two-electron transfer, resulting in cleavage of the C-O bond and formation of a hydroxyl group .

Reaction Equation:

Reduction Reactions

The primary amine group (-NH2) in This compound can be reduced to form secondary or tertiary amines, depending on the reagent and conditions.

Key Details:

-

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in protic solvents.

-

Conditions: Low temperatures (0–50°C) to minimize side reactions.

-

Mechanism: The amine group undergoes protonation and subsequent hydride transfer, reducing the nitrogen center .

Reaction Equation:

Substitution Reactions

The methoxy group (-OCH3) is susceptible to nucleophilic substitution, enabling the introduction of other functional groups (e.g., halides, alkyls).

Key Details:

-

Reagents: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

-

Conditions: Polar aprotic solvents (e.g., DMF) at moderate temperatures (50–120°C).

-

Mechanism: The methoxy group acts as a leaving group, facilitating substitution via an SN2 pathway .

Reaction Equation:

(X = Cl, Br, R)

Reaction Comparisons

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO4/H+ | 6-Hydroxychroman-4-amine | 60–100°C, acidic pH |

| Reduction | LiAlH4 | Secondary/Tertiary Amine | 0–50°C, protic solvent |

| Substitution | NaH/X | 6-X-chroman-4-amine | 50–120°C, DMF |

| Asymmetric Synthesis | Chiral Columns | (R)- or (S)-Enantiomer | Controlled pH/Temp |

Biological Interactions

While the focus is on chemical reactions, This compound exhibits interactions with neurotransmitter receptors and enzymes, influencing its therapeutic potential. For example:

Aplicaciones Científicas De Investigación

Pharmacological Applications

6-Methoxychroman-4-amine hydrochloride has been investigated for its role as an inhibitor in various biological pathways, particularly in cancer research. Its ability to affect protein interactions makes it a candidate for targeting oncogenic pathways.

Anticancer Activity

Research indicates that this compound may inhibit the function of WDR5, a protein involved in the regulation of MYC, a well-known oncogene. Disruption of MYC-WDR5 interactions can lead to tumor regression, suggesting that this compound could serve as a therapeutic agent against MYC-driven cancers .

Case Study: WDR5 Inhibition

A study demonstrated that compounds targeting WDR5 showed promising results in suppressing tumor growth in xenograft models. The binding affinity and cellular activity of related compounds were compared, highlighting the potential of this compound as a selective WDR5 inhibitor .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. In vitro studies have shown that it can inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. This suggests that this compound may have applications in treating or preventing neurodegeneration .

Case Study: Alpha-Synuclein Aggregation

In experiments where alpha-synuclein was induced to aggregate, the presence of this compound significantly reduced aggregation and associated toxicity, indicating its potential utility in neurodegenerative disease treatment .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the chemical structure can enhance its efficacy and selectivity against target proteins.

Mecanismo De Acción

The mechanism of action of 6-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .

Comparación Con Compuestos Similares

6-Methoxychroman-4-amine hydrochloride can be compared with other similar compounds, such as:

6-Methoxychroman-4-ol: This compound lacks the amine group and has different chemical properties and applications.

6-Methoxychroman-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different reactivity and uses.

4-Amino-6-methoxychroman: This is a positional isomer with the amine group at a different position, resulting in distinct chemical behavior .

Actividad Biológica

6-Methoxychroman-4-amine hydrochloride is a compound belonging to the chroman family, characterized by its unique structural features that contribute to its biological activity. The molecular formula of this compound is C₁₀H₁₄ClNO₂, with a molecular weight of approximately 215.68 g/mol. It contains a methoxy group at the 6-position and an amino group at the 4-position of the chroman ring, which influences its interaction with various biological targets.

The synthesis of this compound typically involves reduction reactions of chroman derivatives. Various methodologies have been explored, including the use of Raney-Ni/H₂ systems for selective production of amine derivatives from oximes, yielding high purity and specific structural configurations essential for biological activity .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₁₀H₁₄ClNO₂ | Contains methoxy and amino groups; potential neuroactive properties. |

| 6-Hydroxychroman-4-amine | C₁₀H₁₃NO₂ | Lacks methoxy group; may exhibit different activities. |

| 7-Methoxychroman-4-amine | C₁₀H₁₃NO₂ | Methoxy group at the seventh position; alters pharmacokinetics. |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : The compound is believed to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, which may have implications for treating neurological disorders .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

- Antioxidant Activity : In food chemistry, it has been examined for its potential antioxidant properties, which could serve as a natural preservative in food products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor for certain metabolic enzymes or serve as an agonist/antagonist for receptors involved in neurological pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related chroman compounds:

- A study demonstrated that derivatives of chroman compounds could inhibit nuclear factor-kappaB (NF-kB) activation in macrophage cells, highlighting their potential as anti-inflammatory agents .

- Another investigation into structure-activity relationships revealed that specific substitutions on the chroman structure significantly influenced biological activity, suggesting that modifications could enhance therapeutic efficacy .

Propiedades

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQHESJUHEMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604917 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67858-19-9 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.